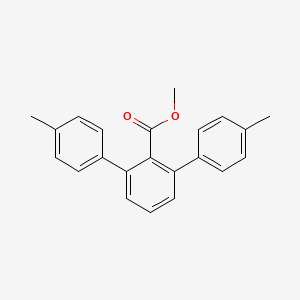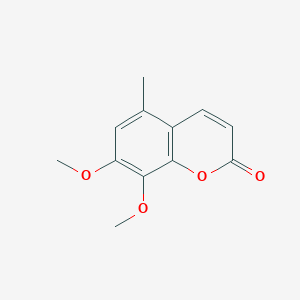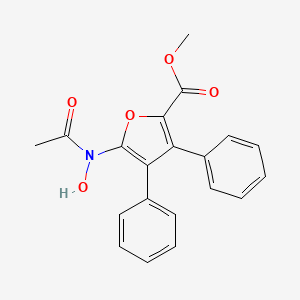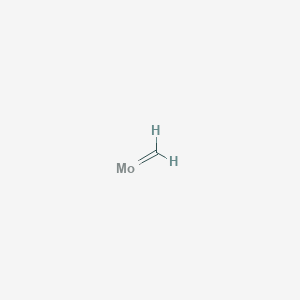
(Ethanesulfonyl)(ethoxy)dimethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ethanesulfonyl)(ethoxy)dimethoxysilane is an organosilicon compound that features both sulfonyl and ethoxy groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (ethanesulfonyl)(ethoxy)dimethoxysilane typically involves the reaction of ethanesulfonyl chloride with ethoxy(dimethoxy)silane under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
[ \text{EtSO}_2\text{Cl} + \text{EtO}\text{Si}(\text{OMe})_2 \rightarrow \text{EtSO}_2\text{Si}(\text{OEt})(\text{OMe})_2 + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions (temperature, pressure, and pH) is common to optimize the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Ethanesulfonyl)(ethoxy)dimethoxysilane can undergo various types of chemical reactions, including:
Hydrolysis: The compound can react with water to form silanols and ethanesulfonic acid.
Condensation: It can participate in condensation reactions with other silanes or silanols to form siloxane bonds.
Substitution: The ethoxy and methoxy groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions under acidic or basic conditions.
Condensation: Often catalyzed by acids or bases, with the removal of water or alcohol as a byproduct.
Substitution: Requires nucleophilic reagents and may be facilitated by catalysts or elevated temperatures.
Major Products
Hydrolysis: Produces ethanesulfonic acid and silanols.
Condensation: Forms siloxane polymers or oligomers.
Substitution: Yields substituted silanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
(Ethanesulfonyl)(ethoxy)dimethoxysilane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of siloxane polymers and hybrid materials with unique mechanical and thermal properties.
Organic Synthesis: Serves as a reagent for introducing sulfonyl and ethoxy groups into organic molecules, facilitating the synthesis of complex compounds.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and functional versatility.
Industry: Employed in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is advantageous.
Wirkmechanismus
The mechanism by which (ethanesulfonyl)(ethoxy)dimethoxysilane exerts its effects depends on the specific application:
In Materials Science: The compound undergoes hydrolysis and condensation reactions to form siloxane networks, which contribute to the material’s structural integrity and properties.
In Organic Synthesis: Acts as a source of sulfonyl and ethoxy groups, facilitating the formation of new chemical bonds and functional groups in target molecules.
In Biology and Medicine: The compound’s biocompatibility and ability to form stable bonds with biological molecules make it useful for drug delivery and biomedical applications.
Vergleich Mit ähnlichen Verbindungen
(Ethanesulfonyl)(ethoxy)dimethoxysilane can be compared with other organosilicon compounds, such as:
Dimethyldiethoxysilane: Similar in structure but lacks the sulfonyl group, making it less versatile in certain applications.
Trimethoxysilane: Contains three methoxy groups and is used primarily in the synthesis of siloxane polymers.
Triethoxysilane: Features three ethoxy groups and is commonly used as a coupling agent in various industrial applications.
The presence of the sulfonyl group in this compound distinguishes it from these similar compounds, providing unique reactivity and functionality that can be leveraged in specialized applications.
Eigenschaften
| 141875-42-5 | |
Molekularformel |
C6H16O5SSi |
Molekulargewicht |
228.34 g/mol |
IUPAC-Name |
ethoxy-ethylsulfonyl-dimethoxysilane |
InChI |
InChI=1S/C6H16O5SSi/c1-5-11-13(9-3,10-4)12(7,8)6-2/h5-6H2,1-4H3 |
InChI-Schlüssel |
PFVDPYPMSPFEML-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](OC)(OC)S(=O)(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-(3-Fluorononyl)-2-[4-(heptyloxy)phenyl]pyridine](/img/structure/B14274966.png)

